molecular formula C17H12N2O B14688027 10-Methoxynaphtho[2,1-b][1,5]naphthyridine CAS No. 33177-30-9

10-Methoxynaphtho[2,1-b][1,5]naphthyridine

Cat. No.: B14688027
CAS No.: 33177-30-9
M. Wt: 260.29 g/mol
InChI Key: BZQSQYSXENSNFK-UHFFFAOYSA-N
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Description

10-Methoxynaphtho[2,1-b][1,5]naphthyridine is a polycyclic aromatic compound that belongs to the class of naphthyridines This compound is characterized by its fused ring structure, which includes a naphthalene ring and a pyridine ring The presence of a methoxy group at the 10th position adds to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the primary methods for synthesizing 10-Methoxynaphtho[2,1-b][1,5]naphthyridine involves the Ullmann–Fetvadjian condensation. This reaction involves the condensation of arylamines with β-naphthol and paraformaldehyde. Specifically, 5-amino-2-methoxypyridine and 3-aminoquinoline are used as starting materials. The cyclization occurs at positions 6 and 4, respectively, to yield this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the Ullmann–Fetvadjian condensation remains a viable route for large-scale synthesis. This method’s efficiency and the availability of starting materials make it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

10-Methoxynaphtho[2,1-b][1,5]naphthyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the methoxy group and the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted naphthyridines depending on the reagents used.

Scientific Research Applications

10-Methoxynaphtho[2,1-b][1,5]naphthyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 10-Methoxynaphtho[2,1-b][1,5]naphthyridine involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. This property is particularly useful in its anticancer activity. Additionally, the compound can inhibit certain enzymes, further contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Benzo[f]naphtho[2,1-b][1,7]naphthyridine
  • Dibenzo[b,h][1,6]naphthyridine
  • Pyronaridine

Uniqueness

10-Methoxynaphtho[2,1-b][1,5]naphthyridine is unique due to the presence of the methoxy group at the 10th position, which significantly influences its chemical reactivity and biological activity. Compared to similar compounds, it exhibits distinct properties that make it valuable in various research and industrial applications .

Properties

CAS No.

33177-30-9

Molecular Formula

C17H12N2O

Molecular Weight

260.29 g/mol

IUPAC Name

10-methoxynaphtho[2,1-b][1,5]naphthyridine

InChI

InChI=1S/C17H12N2O/c1-20-17-9-8-15-16(19-17)10-13-12-5-3-2-4-11(12)6-7-14(13)18-15/h2-10H,1H3

InChI Key

BZQSQYSXENSNFK-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2=C(C=C1)N=C3C=CC4=CC=CC=C4C3=C2

Origin of Product

United States

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